molecular formula C28H22F3N7O B585701 Nilotinib D6 CAS No. 1268356-17-7

Nilotinib D6

Katalognummer B585701
CAS-Nummer: 1268356-17-7
Molekulargewicht: 535.564
InChI-Schlüssel: HHZIURLSWUIHRB-AGINCAKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nilotinib-d6 is a deuterated form of Nilotinib, a second-generation tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myelogenous leukemia (CML) that is Philadelphia chromosome positive. The deuterium atoms in Nilotinib-d6 replace the hydrogen atoms in the original Nilotinib molecule, which can potentially alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Wissenschaftliche Forschungsanwendungen

Nilotinib-d6 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Nilotinib.

    Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity of Nilotinib.

    Medicine: Used in clinical research to evaluate the therapeutic potential and safety profile of deuterated Nilotinib in comparison to its non-deuterated counterpart.

    Industry: Utilized in the pharmaceutical industry for the development of deuterated drugs with improved pharmacokinetic properties.

Wirkmechanismus

Nilotinib-d6 exerts its effects by inhibiting the activity of the BCR-ABL tyrosine kinase, which is produced by the Philadelphia chromosome abnormality in CML. The inhibition of BCR-ABL kinase activity prevents the proliferation of leukemic cells and induces apoptosis. Nilotinib-d6 also targets other kinases, such as c-KIT and platelet-derived growth factor receptor (PDGFR), contributing to its therapeutic effects .

Biochemische Analyse

Biochemical Properties

Nilotinib-d6, like its parent compound Nilotinib, is a transduction inhibitor that targets BCR-ABL, c-kit, and PDGF . It interacts with these enzymes and proteins, inhibiting their tyrosine kinase activity . This interaction is crucial in the biochemical reactions involving these biomolecules, particularly in the context of various leukemias, including chronic myeloid leukemia (CML) .

Cellular Effects

Nilotinib-d6 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Nilotinib-d6 can inhibit myogenic differentiation but stimulate myoblasts proliferation .

Molecular Mechanism

The mechanism of action of Nilotinib-d6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, Nilotinib-d6 inhibits the tyrosine kinase activity of the BCR-ABL protein, a key player in the pathogenesis of chronic myelogenous leukemia (CML) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nilotinib-d6 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Nilotinib-d6 can vary with different dosages in animal models . For instance, a previous study showed more reduction of α-synuclein with a lower nilotinib dose compared with a higher dose in animal models of α-synucleinopathies .

Metabolic Pathways

Nilotinib-d6 is involved in several metabolic pathways. It is metabolized primarily by the CYP3A4 isoform of CYP450 through oxidation and hydroxylation pathways to form nilotinib carboxylic acid and nilotinib N-oxide . It also interacts with various enzymes and cofactors, which can affect metabolic flux or metabolite levels .

Transport and Distribution

Nilotinib-d6 is transported to the liver, where it is metabolized . It is tightly bound to plasma proteins and can be distributed within cells and tissues .

Subcellular Localization

Studies have shown that Nilotinib, the parent compound of Nilotinib-d6, can be visualized within single mammalian cells, suggesting possible subcellular accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Nilotinib-d6 involves the incorporation of deuterium atoms into the Nilotinib molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: The industrial production of Nilotinib-d6 follows similar principles as the laboratory synthesis but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale hydrogen-deuterium exchange reactions or the use of deuterated reagents.

    Purification: The product is purified using techniques such as crystallization, chromatography, or distillation to ensure the desired purity and isotopic enrichment.

Analyse Chemischer Reaktionen

Types of Reactions: Nilotinib-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert Nilotinib-d6 into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of Nilotinib-d6.

Vergleich Mit ähnlichen Verbindungen

Nilotinib-d6 is compared with other similar compounds, such as:

    Imatinib: The first-generation tyrosine kinase inhibitor used in the treatment of CML. Nilotinib-d6 has a higher affinity for BCR-ABL and is effective in cases resistant to Imatinib.

    Dasatinib: Another second-generation tyrosine kinase inhibitor. Nilotinib-d6 has a different kinase inhibition profile and may be preferred in certain clinical scenarios.

    Bosutinib: A third-generation tyrosine kinase inhibitor with a broader spectrum of activity. Nilotinib-d6 is more selective for BCR-ABL.

The uniqueness of Nilotinib-d6 lies in its deuterium substitution, which can enhance its pharmacokinetic properties and potentially reduce side effects compared to its non-deuterated counterpart .

Eigenschaften

IUPAC Name

2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZIURLSWUIHRB-AGINCAKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=CN=CC=C5)C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.